2,5-Dimethoxythiophenol
Overview
Description
2,5-Dimethoxythiophenol, also known as 2,5-Dimethoxybenzenethiol, is an organic compound with the molecular formula C8H10O2S. It is characterized by the presence of two methoxy groups (-OCH3) attached to a benzene ring, along with a thiol group (-SH). This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxythiophenol can be synthesized through several methods. One common approach involves the s-alkylation of this compound with alkyl halides such as pentyl bromide and heptyl bromide . The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the thiol group.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiolate anions (R-S^-).
Substitution: Alkylated or arylated derivatives of this compound.
Scientific Research Applications
2,5-Dimethoxythiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its thiol group, which can form covalent bonds with cysteine residues in proteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxythiophenol is primarily related to its thiol group. The thiol group can undergo nucleophilic attack on electrophilic centers, forming covalent bonds with target molecules. This property is exploited in enzyme inhibition studies, where this compound can inhibit enzymes by forming covalent bonds with active site cysteine residues. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiophenol: Lacks the methoxy groups, making it less versatile in certain synthetic applications.
4-Mercaptophenol: Contains a hydroxyl group instead of methoxy groups, leading to different reactivity and applications.
3,5-Bis(trifluoromethyl)benzenethiol: Contains trifluoromethyl groups, which significantly alter its chemical properties and reactivity.
Uniqueness of 2,5-Dimethoxythiophenol: The presence of both methoxy and thiol groups in this compound provides a unique combination of reactivity and functionality. The methoxy groups enhance its solubility and electron-donating properties, while the thiol group offers nucleophilic reactivity. This makes this compound a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2,5-dimethoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-6-3-4-7(10-2)8(11)5-6/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESUUAOAUZDHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333873 | |
Record name | 2,5-Dimethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-27-8 | |
Record name | 2,5-Dimethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIMETHOXYTHIOPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,5-Dimethoxythiophenol synthesized?
A2: A detailed synthesis route for this compound is outlined in one of the research papers. [] This method utilizes 2,5-dimethoxybenzenesulfonyl chloride as the starting material and proceeds through a multi-step reaction sequence involving reduction, condensation, and oxidation steps. This specific synthetic route provides insights into the production of this compound, potentially for research purposes or as a building block for more complex molecules.
Q2: What are the potential future research directions for this compound?
A3: Given its presence in a plant with medicinal properties, further investigation into the biological activity of this compound is warranted. [] Research focusing on its isolation, purification, and potential pharmacological effects could be valuable. Additionally, exploring its potential as a synthon for more complex molecules, especially in medicinal chemistry, could be a promising avenue. []
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